![molecular formula C13H9ClN2OS2 B2827084 7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1779132-84-1](/img/structure/B2827084.png)
7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one, also known as CPT-11, is a prodrug that is commonly used in cancer therapy. It is a derivative of camptothecin, a natural product isolated from the Chinese tree Camptotheca acuminata. CPT-11 is a topoisomerase I inhibitor, and it works by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and transcription. CPT-11 has been approved by the FDA for the treatment of various types of cancer, including colorectal cancer, ovarian cancer, and non-small cell lung cancer.
Scientific Research Applications
Microwave-Assisted Synthesis
The compound has been utilized in microwave-assisted synthesis methods. For instance, a study described the synthesis of several 2-aminothiophene-3-carboxylic acid derivatives under microwave irradiation, including the efficient transformation to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative, showcasing its role in facilitating rapid and efficient chemical reactions (Hesse, Perspicace, & Kirsch, 2007).
Biological Activity and Applications
Thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial and anti-inflammatory properties. A study synthesized and tested a series of these compounds, revealing notable activities against bacteria, fungi, and inflammation, highlighting their potential as bioactive compounds (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antiproliferative Properties
The antiproliferative effects of certain derivatives have been examined, with findings indicating that specific thieno[3,2-d]pyrimidine derivatives possess cell-growth inhibitory properties against certain cancer cell lines, demonstrating their potential in cancer research (Atapour-Mashhad et al., 2017).
Chemical Synthesis and Characterization
Various studies have focused on the synthesis and characterization of thieno[3,2-d]pyrimidine derivatives, exploring their chemical properties and potential applications in medicinal chemistry and material science. This includes the synthesis of novel derivatives and the evaluation of their antibacterial and antifungal activities (Fayed, Amr, Al-Omar, & Mostafa, 2014).
properties
IUPAC Name |
7-(4-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRMOTRJRODHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE,Z)-4-Bromo-N-[(4-bromophenyl)imino]-N'-(phenylamino)benzene-1-carboximidamide](/img/structure/B2827001.png)
![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)
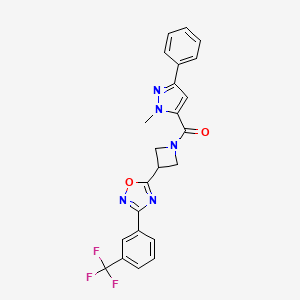
![N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide](/img/structure/B2827009.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B2827013.png)
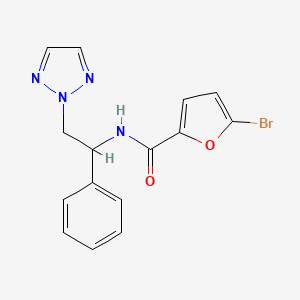
![2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2827016.png)
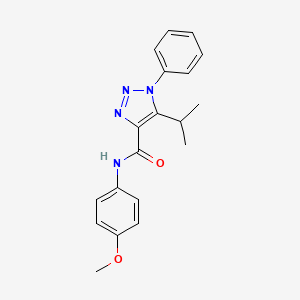
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzamide](/img/structure/B2827021.png)
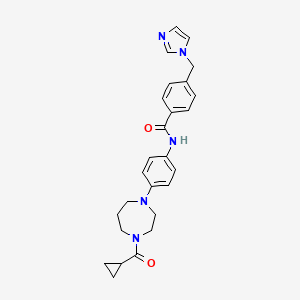
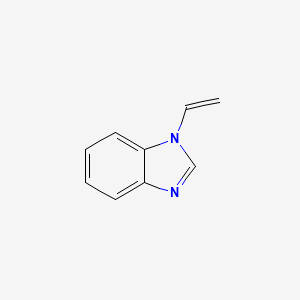
![5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2827025.png)